molecular formula C8H7F3N2O2 B12335004 Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Cat. No.: B12335004
M. Wt: 220.15 g/mol
InChI Key: ZMHPKDMGNWDOJR-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(trifluoromethyl)isonicotinate: is a fluorinated organic compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isonicotinate moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-(trifluoromethyl)isonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-amino-2-(trifluoromethyl)isonicotinate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including the development of herbicides and insecticides .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Methyl 5-amino-2-(trifluoromethyl)isonicotinate is unique due to the position of the amino and trifluoromethyl groups on the isonicotinate ring. This specific arrangement imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the amino group at the 5-position can influence the compound’s nucleophilicity and electrophilicity, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(8(9,10)11)13-3-5(4)12/h2-3H,12H2,1H3

InChI Key

ZMHPKDMGNWDOJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1N)C(F)(F)F

Origin of Product

United States

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